1,3-Diacetoxypropane

Catalog No.
S579597
CAS No.
628-66-0
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diacetoxypropane

CAS Number

628-66-0

Product Name

1,3-Diacetoxypropane

IUPAC Name

3-acetyloxypropyl acetate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3

InChI Key

DSVGICPKBRQDDX-UHFFFAOYSA-N

SMILES

CC(=O)OCCCOC(=O)C

Solubility

0.62 M

Canonical SMILES

CC(=O)OCCCOC(=O)C

1,3-Diacetoxypropane is a chemical compound classified as an acetate ester, derived from the formal condensation of the two hydroxy groups of propane-1,3-diol with acetic acid. Its chemical formula is C₇H₁₂O₄, and it has a molecular weight of approximately 160.17 g/mol. This compound is characterized by its distinct structure, which includes two acetoxy groups attached to a propane backbone, contributing to its unique chemical properties and potential applications in various fields .

1,3-Diacetoxypropane itself does not have a well-defined mechanism of action in biological systems. However, the presence of ester groups makes it a potential prodrug. Prodrugs are inactive molecules that can be converted into active drugs within the body []. In this case, enzymatic hydrolysis of the ester groups in 1,3-diacetoxypropane could release free acetic acid and propanediol, which might have their own biological effects. However, more research is needed to understand the specific mechanism of action of 1,3-diacetoxypropane in this context.

Due to its functional groups:

  • Esterification: The compound can undergo hydrolysis in the presence of water or aqueous acid, reverting back to propane-1,3-diol and acetic acid.
  • Transesterification: It can react with other alcohols to form different esters.
  • Deacetylation: Under certain conditions, 1,3-diacetoxypropane can lose its acetoxy groups to yield propane-1,3-diol.

These reactions are significant for its use in organic synthesis and industrial applications .

1,3-Diacetoxypropane can be synthesized through several methods:

  • Direct Esterification: The most common method involves reacting propane-1,3-diol with acetic acid in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions.
  • Acetic Anhydride Method: Propylene glycol can be treated with acetic anhydride to produce 1,3-diacetoxypropane along with acetic acid as a by-product.

These methods allow for the efficient production of 1,3-diacetoxypropane suitable for laboratory and industrial applications .

The applications of 1,3-diacetoxypropane span various fields:

  • Solvent: Due to its solubility properties, it can be used as a solvent in organic reactions.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemical compounds.
  • Flavoring Agent: In food chemistry, it may be used as a flavoring agent due to its ester characteristics.

These applications highlight the versatility of 1,3-diacetoxypropane in both industrial and research settings .

Several compounds share structural similarities with 1,3-diacetoxypropane. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Propylene Glycol DiacetateAcetate EsterDerived from propylene glycol; used as a solvent.
Ethylene Glycol DiacetateAcetate EsterDerived from ethylene glycol; used in plasticizers.
Glycerol DiacetateAcetate EsterContains three hydroxyl groups; more viscous.

1,3-Diacetoxypropane stands out due to its specific arrangement of acetoxy groups on a propane backbone, which influences its reactivity and potential applications compared to these similar compounds .

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates 1,3-diacetoxypropane as 3-acetyloxypropyl acetate, emphasizing the positions of the acetyloxy substituents on the propane chain. Alternative systematic names include:

  • Propane-1,3-diyl diacetate (substitutive nomenclature)
  • 1,3-Bis(acetyloxy)propane (multiplicative nomenclature).

Common Names and Synonyms

Industrial and academic literature frequently employs trivial names such as trimethylene acetate and 1,3-propylene glycol diacetate. Regulatory databases, including CAS Common Chemistry and PubChem, catalog over 20 synonyms, highlighting its interdisciplinary relevance (Table 1).

Table 1: Synonyms of 1,3-Diacetoxypropane

SynonymSource
1,3-Propanediol diacetatePubChem
Trimethylene acetateCAS Common Chemistry
1,3-Propylene glycol diacetateJ-Global
NSC 227936ChemicalBook

Structural Descriptors

  • SMILES: CC(=O)OCCCOC(=O)C
  • InChIKey: DSVGICPKBRQDDX-UHFFFAOYSA-N
  • Molecular Formula: C₇H₁₂O₄

Historical Development and Scientific Discovery

Early Synthesis and Characterization

1,3-Diacetoxypropane was first synthesized in the mid-20th century during investigations into esterification reactions of diols. Early methods involved the direct acetylation of propane-1,3-diol with acetic anhydride in the presence of acid catalysts. A landmark 1973 patent (US3769331A) detailed its production via hydrogenation of β-acetoxypropionaldehyde in acetic acid, yielding a mixture of mono- and diacetates. This process emphasized its role as a precursor to 1,3-propanediol, a monomer for polyesters.

Industrial Advancements

The compound gained prominence in the 1990s as a solvent and intermediate in polymer production. For example, U.S. Patent 5,434,317 (1995) highlighted its utility in synthesizing polytrimethylene terephthalate (PTT), a high-performance polyester. Innovations in catalytic systems, such as nickel- and palladium-based catalysts, improved the efficiency of its synthesis, reducing byproducts like n-propanol.

Analytical Milestones

Advances in spectroscopic techniques enabled precise characterization. Nuclear magnetic resonance (NMR) studies confirmed its structure through distinctive chemical shifts: δ 2.05 ppm (acetyl methyl groups) and δ 4.15–4.30 ppm (methylene protons adjacent to ester groups). Gas chromatography-mass spectrometry (GC-MS) further validated its purity, with a primary fragmentation ion at m/z 43 (CH₃CO⁺).

Significance in Organic Chemistry

Synthetic Applications

1,3-Diacetoxypropane serves as a versatile building block in organic synthesis:

  • Acetylation Reactions: It acts as an acetylating agent for alcohols and amines, facilitating the protection of hydroxyl groups under mild conditions.
  • Polymer Chemistry: As a diester, it participates in polycondensation reactions to produce aliphatic polyesters with applications in biodegradable plastics.
  • Solvent Properties: Its moderate polarity and low toxicity make it a candidate solvent for resins, lacquers, and cellulose derivatives.

Role in Industrial Processes

  • Pharmaceutical Intermediates: The compound is a precursor to 1,3-propanediol, which is used in prodrug synthesis and polymer-based drug delivery systems.
  • Agrochemicals: Derivatives of 1,3-diacetoxypropane are employed in formulating pesticides and herbicides due to their stability and solubility profiles.

Comparative Analysis with Analogues

Table 2: Comparison of Diacetate Esters

CompoundBackboneBoiling Point (°C)Primary Use
1,3-DiacetoxypropanePropane209–210Polymer synthesis
Ethylene glycol diacetateEthylene186Plasticizers
Glycerol diacetateGlycerol259Food additives

This table underscores the structural versatility of diacetates, with 1,3-diacetoxypropane uniquely suited for high-temperature polymer applications due to its linear hydrocarbon chain.

Molecular Formula and Mass Characterization

The molecular characterization of 1,3-diacetoxypropane reveals precise quantitative parameters essential for its chemical identification [4] [7]. The compound possesses the molecular formula C₇H₁₂O₄, establishing its composition of seven carbon atoms, twelve hydrogen atoms, and four oxygen atoms [1] [3] [4].

PropertyValueSource
Molecular FormulaC₇H₁₂O₄PubChem, NIST WebBook [1] [4]
Molecular Weight160.17 g/molPubChem Database [1] [5]
Exact Mass160.073559 g/molSpectraBase Analysis [7]
Monoisotopic Mass160.0732 g/molMass Spectrometry Data [7]

The molecular weight determination of 160.17 grams per mole has been consistently reported across multiple authoritative databases, with computational analysis by PubChem 2.2 providing high-precision calculations [1] [5]. The exact mass measurement of 160.073559 grams per mole, obtained through high-resolution mass spectrometry, demonstrates the compound's precise atomic composition [7] [8].

Structural Configuration and Stereochemistry

The structural architecture of 1,3-diacetoxypropane exhibits distinctive geometrical arrangements that influence its chemical behavior and physical properties [1] [3]. The compound features two acetoxy functional groups positioned at the terminal carbon atoms of a three-carbon propane backbone [15].

Two-Dimensional Structural Analysis

The two-dimensional structural representation reveals a linear propane chain with acetate ester substitutions at positions 1 and 3 [1] [4]. The central carbon atom (position 2) bears two hydrogen atoms, maintaining the saturated nature of the propane backbone [3] [15]. Each terminal carbon atom connects to an acetoxy group (-OCOCH₃), creating symmetric ester functionalities [1] .

The structural formula demonstrates the presence of four oxygen atoms distributed across two acetate ester linkages [3] [7]. The carbonyl carbon atoms of the acetate groups exhibit planar geometry due to sp² hybridization, while the propane backbone maintains tetrahedral geometry around each carbon center [4] [10].

Three-Dimensional Conformational Properties

The three-dimensional conformational analysis of 1,3-diacetoxypropane reveals dynamic structural flexibility arising from rotational freedom around carbon-carbon and carbon-oxygen single bonds [1] [4]. The compound can adopt multiple conformational states through rotation around the central C-C bonds of the propane backbone [26] [28].

Computational modeling studies indicate that the molecule exhibits gauche and anti conformational preferences depending on solvent environment and temperature conditions [26] [28]. The acetate ester groups can rotate independently, leading to various staggered conformations that minimize steric hindrance [24] [26]. The most stable conformations typically position the acetate groups to reduce intramolecular repulsion while maximizing favorable dipole interactions [28].

Chemical Notation Systems

The standardized chemical notation systems provide unambiguous identification methods for 1,3-diacetoxypropane across international databases and research platforms [1] [4] [7].

SMILES Representation: CC(=O)OCCCOC(C)=O

The Simplified Molecular Input Line Entry System representation CC(=O)OCCCOC(C)=O encodes the complete structural information of 1,3-diacetoxypropane [1] [3] [15]. This linear notation begins with the first acetate group (CC(=O)O), followed by the three-carbon propane chain (CCC), and concludes with the second acetate group (OC(C)=O) [7] [13].

The SMILES string demonstrates the symmetrical nature of the molecule, with identical acetate substituents at both terminal positions [3] [15]. The central propane backbone (CCC) connects the two ester functionalities through oxygen atoms, establishing the characteristic diester structure [1] [7].

InChI Key: DSVGICPKBRQDDX-UHFFFAOYSA-N

The International Chemical Identifier Key DSVGICPKBRQDDX-UHFFFAOYSA-N provides a unique hash-based identification system for 1,3-diacetoxypropane [1] [3] [4]. This standardized identifier eliminates ambiguity in chemical database searches and ensures consistent compound recognition across different platforms [7] [13].

The complete InChI string InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3 contains detailed connectivity information, including atom arrangements and hydrogen distribution [4] [7]. The suffix "-UHFFFAOYSA-N" indicates the absence of stereochemical complexity, confirming that 1,3-diacetoxypropane lacks chiral centers [1] [13].

Relationship to Parent Compound Propane-1,3-diol

The structural relationship between 1,3-diacetoxypropane and its parent compound propane-1,3-diol illustrates a fundamental transformation in organic chemistry [1] [18] [20]. Propane-1,3-diol, with molecular formula C₃H₈O₂ and molecular weight 76.09 grams per mole, serves as the precursor diol for acetylation reactions [18] [19] [20].

Property1,3-DiacetoxypropanePropane-1,3-diol
Molecular FormulaC₇H₁₂O₄ [1]C₃H₈O₂ [18]
Molecular Weight160.17 g/mol [1]76.09 g/mol [20]
CAS Number628-66-0 [1]504-63-2 [18]
Boiling Point209-210°C [28] [29]214°C [20]
Density1.069-1.070 g/mL [3] [29]1.053 g/mL [20]
Functional GroupsTwo acetate esters [1]Two hydroxyl groups [18]

The transformation from propane-1,3-diol to 1,3-diacetoxypropane involves the replacement of both terminal hydroxyl groups with acetate ester functionalities [1] [20]. This structural modification significantly alters the compound's physical properties, including increased molecular weight, modified boiling point, and enhanced lipophilicity [20].

The parent diol exhibits hydrogen bonding capabilities through its hydroxyl groups, resulting in higher boiling point (214°C) compared to the acetylated derivative (209-210°C) [20] [28]. The acetylation process eliminates hydrogen bonding potential while introducing ester carbonyl groups that affect molecular polarity and intermolecular interactions [1] [20].

XLogP3

0.4

Boiling Point

209.5 °C

Other CAS

628-66-0

Wikipedia

1,3-diacetoxypropane

Dates

Last modified: 08-15-2023

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